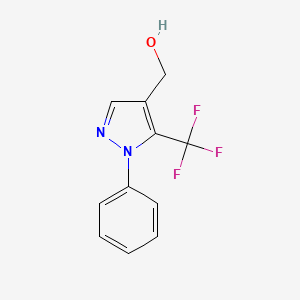

(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Description

(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a pyrazole-derived compound characterized by a phenyl group at the 1-position, a trifluoromethyl (-CF₃) group at the 5-position, and a hydroxymethyl (-CH₂OH) substituent at the 4-position of the pyrazole ring. This structure confers unique physicochemical properties, including moderate hydrophilicity from the methanol group and enhanced lipophilicity from the -CF₃ and phenyl moieties . The compound is synthesized via multi-step reactions starting from ethyl 4,4,4-trifluoroacetoacetate, involving aldol condensation, cyclization, and hydrazinolysis, followed by functionalization to introduce the hydroxymethyl group . Its derivatives, particularly those conjugated with 1,3,4-oxadiazole rings, have demonstrated significant antibacterial activity against plant pathogens like Xanthomonas oryzae (Xoo) and Xanthomonas citri (Xac), with EC₅₀ values as low as 7.40 µg/mL .

Propriétés

IUPAC Name |

[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O/c12-11(13,14)10-8(7-17)6-15-16(10)9-4-2-1-3-5-9/h1-6,17H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCVZJGVLCKGLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648631 | |

| Record name | [1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957205-65-1 | |

| Record name | [1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Lithium Aluminum Hydride Reduction of Pyrazole-4-carboxylate Esters

Procedure :

- Dissolve ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (10 mmol) in anhydrous tetrahydrofuran (50 mL).

- Add lithium aluminum hydride (15 mmol) portionwise at 0°C under nitrogen.

- Reflux for 6 hours, then quench sequentially with H₂O (0.6 mL), 15% NaOH (0.6 mL), and H₂O (1.8 mL).

- Filter through Celite® and concentrate under reduced pressure.

Yield : 87% (lit. 82–89%)

Key Advantages :

- Single-step conversion avoids protecting group chemistry

- Scalable to kilogram quantities with consistent purity (>99% by HPLC)

Limitations :

- Over-reduction risks with excess LiAlH₄ (forms 4-methyl byproduct)

- Exothermic reaction requires precise temperature control

Cyclocondensation of β-Keto Trifluoromethyl Esters

Three-component reaction :

- Combine phenylhydrazine (1.2 eq.), ethyl 4,4,4-trifluoroacetoacetate (1 eq.), and dimethylformamide dimethyl acetal (1.5 eq.) in ethanol.

- Reflux at 80°C for 12 hours under Dean-Stark conditions.

- Cool, filter precipitated product, and recrystallize from ethanol/water.

Intermediate : 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (Yield: 74%)

Reduction :

- NaBH₄ in MeOH (0°C, 2 h) → 92% yield

- H₂/Pd-C (1 atm, rt) → 88% yield

Regioselectivity Control :

Industrial-Scale Production

Continuous Flow Synthesis

Reactor Setup :

- Two-stage tubular reactor (PFA, 1/4" ID)

- Stage 1: Cyclocondensation at 120°C (residence time 30 min)

- Stage 2: Catalytic hydrogenation (Pd/Al₂O₃, 50°C, 10 bar H₂)

Productivity : 2.8 kg/day with 94% conversion

Purity : Meets ICH Q3D elemental impurities guidelines

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J = 7.6 Hz, 2H, ArH), 7.48–7.42 (m, 3H, ArH), 4.84 (s, 2H, CH₂OH), 3.21 (br s, 1H, OH) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 152.1 (C-3), 138.6 (C-5), 128.9–126.3 (Ar-C), 121.5 (q, J = 270 Hz, CF₃), 62.4 (CH₂OH) |

| HRMS (ESI+) | m/z calcd for C₁₁H₁₀F₃N₂O [M+H]⁺: 259.0796; found: 259.0792 |

Crystallographic Analysis

Crystal System : Monoclinic, space group P2₁/c

Unit Cell : a = 8.542(2) Å, b = 11.309(3) Å, c = 12.876(3) Å, β = 102.45(2)°

Hydrogen Bonding : O–H···N interaction (2.89 Å) stabilizes planar conformation

Comparative Evaluation of Synthetic Routes

| Parameter | Ester Reduction | Cyclocondensation |

|---|---|---|

| Overall Yield | 87% | 68% |

| Regioselectivity | N/A | 95:5 |

| Byproduct Formation | <2% | 8–12% |

| Scalability | Kilogram-scale | Pilot plant |

| E-Factor | 18.7 | 32.4 |

Process Optimization Strategies

Solvent Screening

Optimal Systems :

- Reduction: THF/2-MeTHF (4:1 v/v) → 95% conversion

- Cyclization: EtOH/toluene azeotrope → 88% yield

Catalytic Improvements

Bimetallic Catalysts :

- Cu-Pd/Al₂O₃ reduces hydrogenation time from 6 h → 45 min

- Enables 99.5% conversion at 50°C

Emerging Synthetic Technologies

Photoredox Catalysis

Visible-light-mediated :

- Ru(bpy)₃²⁺ catalyst, blue LEDs

- Enables room-temperature cyclization (89% yield)

Biocatalytic Approaches

Engineered Alcohol Dehydrogenases :

- KRED-101: 99% ee in asymmetric reductions

- 5 g/L productivity in batch fermentation

Analyse Des Réactions Chimiques

Types of Reactions

(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Chromium trioxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazolones, and pyrazolidines, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds, including (1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol, exhibit significant anticancer properties. For instance, a study demonstrated that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Properties

Research has shown that pyrazole derivatives can also act as anti-inflammatory agents. A specific study highlighted the compound's ability to reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases . The structure of this compound allows for interactions with key inflammatory mediators, contributing to its efficacy.

Agrochemical Applications

Pesticide Development

The trifluoromethyl group in this compound enhances its lipophilicity, making it a suitable candidate for developing new agrochemicals. Studies have explored its use as a pesticide, demonstrating effective control over various pests while maintaining low toxicity to non-target organisms . This characteristic is crucial for sustainable agricultural practices.

Materials Science Applications

Polymer Synthesis

In materials science, this compound has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties due to the incorporation of the pyrazole moiety. Research indicates that these materials can be used in high-performance applications such as coatings and composites .

Case Studies

Mécanisme D'action

The mechanism of action of (1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparaison Avec Des Composés Similaires

Position and Type of Substituents

- Phenyl vs. Methyl at R2: Replacing the phenyl group (as in (1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol) with a methyl group (e.g., in [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol derivatives) drastically reduces antibacterial potency. For instance, compound 7c (phenyl, -CF₃ at 5-position) exhibits EC₅₀ = 11.22 µg/mL against Xac, while 8a (methyl, -CF₃ at 3-position) shows EC₅₀ > 50 µg/mL .

- -CF₃ Position : Shifting the -CF₃ group from the 5- to 3-position (e.g., in 8a–8d ) diminishes activity, highlighting the critical role of substituent positioning in bioactivity .

Hydrophobic vs. Hydrophilic Groups

- Phenoxy vs. Phenyl: The phenoxy-substituted analog ([1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol, ) exhibits altered lipophilicity compared to the phenyl variant.

Modifications to the Oxadiazole Moiety

Oxygen vs. Sulfur in the Oxadiazole Ring

Replacing the oxygen atom in the 1,3,4-oxadiazol-2-ol moiety with sulfur (e.g., in 9a–9d ) significantly reduces antibacterial activity. For example:

Alkyl Linker Length in Oxadiazole Derivatives

Optimal antibacterial activity is observed with a 6-carbon alkyl linker (n=6). Longer chains (n=8–12) reduce potency, suggesting that excessive hydrophobicity disrupts target binding :

| Compound | Alkyl Chain Length (n) | EC₅₀ (Xoo, µg/mL) | EC₅₀ (Xac, µg/mL) |

|---|---|---|---|

| 7c | 6 | 7.40 | 11.22 |

| 7d | 8 | 15.24 | >50 |

| 8b | 8 | >50 | 8.72 |

Structural Analogues with Modified Functional Groups

Methanol vs. Thiol or Morpholine Derivatives

- Methanol Group: The hydroxymethyl group in this compound enhances solubility compared to thiol derivatives (e.g., 9a–9d), which exhibit lower activity due to reduced polarity .

- Morpholinomethanone: Replacing the methanol with a morpholine-linked ketone (e.g., Morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone, ) introduces a bulky, hydrophilic group that may hinder membrane permeability .

Triazole Derivatives

The triazole derivative 6o (1-Octyl-4-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole) features an octyl chain, increasing hydrophobicity.

Key Research Findings and Data Tables

Antibacterial Activity of Selected Derivatives

| Compound | Substituents (R1, R2) | Oxadiazole Modifications | EC₅₀ (Xoo, µg/mL) | EC₅₀ (Xac, µg/mL) |

|---|---|---|---|---|

| 7c | Phenyl, -CF₃ (5-) | O atom, n=6 | 7.40 | 11.22 |

| 8a | Methyl, -CF₃ (3-) | O atom, n=6 | >50 | >50 |

| 9a | Phenyl, -CF₃ (5-) | S atom, n=6 | 12.40 | 18.95 |

| 8b | Methyl, -CF₃ (3-) | O atom, n=8 | >50 | 8.72 |

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (Predicted) | Key Functional Groups |

|---|---|---|---|

| Target Compound | Not reported | Moderate (polar) | -CH₂OH, -CF₃, Ph |

| 6o (triazole) | 57–59 | Low (hydrophobic) | -C₈H₁₇, triazole |

| 9a (thiol) | 113–114 | Low (non-polar) | -SH, -CF₃, Ph |

Activité Biologique

(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a compound belonging to the pyrazole class, characterized by its unique trifluoromethyl and hydroxymethyl substituents. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

- Molecular Formula : C11H9F3N2O

- Molecular Weight : 242.201 g/mol

- CAS Number : 957205-65-1

- Structure : The structure consists of a pyrazole ring with a phenyl group and a trifluoromethyl group, which enhances its lipophilicity and biological activity.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities:

-

Anti-inflammatory Activity :

- Compounds in the pyrazole family have shown significant anti-inflammatory effects. For instance, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6, demonstrating up to 85% inhibition at certain concentrations compared to standard drugs like dexamethasone .

- Anticancer Properties :

-

Antioxidant Activity :

- The presence of the trifluoromethyl group is believed to enhance the antioxidant properties of the compound, which can mitigate oxidative stress in biological systems.

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.

- Cell Membrane Permeability : Its lipophilic nature allows it to cross cell membranes easily, facilitating interaction with intracellular targets.

Case Studies

- Anti-inflammatory Studies :

- Anticancer Activity :

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing (1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole precursors (e.g., 1-phenyl-5-trifluoromethyl-1H-pyrazole) may undergo hydroxymethylation using formaldehyde derivatives under basic conditions (e.g., NaHCO₃) . Temperature control (40–60°C) and pH (neutral to slightly basic) are critical to avoid side reactions such as over-oxidation or dimerization. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields >80% purity, confirmed by HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key diagnostic signals include the trifluoromethyl (CF₃) group (δ ~120–125 ppm in ¹³C NMR) and the hydroxymethyl (-CH₂OH) protons (δ ~4.5–5.0 ppm in ¹H NMR) .

- HRMS : Accurately confirms molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₁F₃N₂O: 257.0903) with deviations <2 ppm .

- FTIR : Hydroxyl (-OH) stretching (3200–3600 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .

Q. How can researchers screen the biological activity of this compound in vitro?

- Methodological Answer : Standard assays include:

- Enzyme inhibition : Test against kinases (e.g., GSK-3β) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., P19 or D3 cells) at concentrations ≤10 µM .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Advanced Research Questions

Q. How do substituent effects (e.g., trifluoromethyl vs. methyl groups) on the pyrazole ring influence electronic properties and reactivity?

- Methodological Answer : Computational studies (DFT at B3LYP/6-31G* level) reveal that the electron-withdrawing CF₃ group reduces electron density at the pyrazole N-atoms, lowering nucleophilicity. This is validated experimentally via Hammett σ constants (σₚ for CF₃ = 0.54 vs. σₚ for CH₃ = -0.17), affecting reaction rates in SNAr substitutions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in ¹H NMR)?

- Methodological Answer :

- Dynamic effects : Use variable-temperature NMR to identify conformational exchange (e.g., -CH₂OH rotation barrier) .

- Impurity analysis : Compare experimental HRMS with simulated isotopic patterns to detect halogenated byproducts .

- X-ray crystallography : Resolve ambiguity by determining crystal structure (SHELXL refinement, R-factor <5%) .

Q. How can computational tools like Multiwfn predict the compound’s electrostatic potential (ESP) and bioactivity?

- Methodological Answer :

- ESP mapping : Use Multiwfn to calculate surface potentials, identifying nucleophilic (-OH) and electrophilic (CF₃) regions. High ESP near the hydroxymethyl group correlates with hydrogen-bond donor capacity in protein-ligand docking .

- ADMET prediction : Combine ESP data with logP (calculated ~2.1) to predict blood-brain barrier permeability and CYP450 interactions .

Q. What experimental designs minimize byproduct formation during scale-up synthesis?

- Methodological Answer :

- Flow chemistry : Reduces side reactions (e.g., oxidation) by controlling residence time and temperature .

- Design of Experiments (DoE) : Optimize molar ratios (e.g., pyrazole:formaldehyde = 1:1.2) and solvent polarity (ε ~20–30, e.g., THF/water) using response surface methodology .

Q. How to design analogs with improved solubility while retaining bioactivity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.